

The Biological Activity of Acutissimin A in Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: Acutissimin A

Cat. No.: B1255025

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Introduction

Acutissimin A, a flavano-ellagitannin, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of **Acutissimin A**'s biological activity, with a focus on its mechanism of action, effects on cellular signaling pathways, and quantitative data from preclinical studies. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism through which **Acutissimin A** exerts its anticancer effects is the inhibition of DNA topoisomerase II.^[1] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, **Acutissimin A** leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity of Acutissimin A Analogs

While specific IC50 values for **Acutissimin A** are not widely reported in publicly available literature, data for its regioisomers, referred to as compounds 1 and 2, provide valuable insights into its potential potency and selectivity. These compounds have demonstrated significant cytotoxic effects across a panel of human cancer cell lines.

Cell Line	Cancer Type	Compound 1 (IC50 in μM)	Compound 2 (IC50 in μM)
HTB-26	Breast Cancer (highly aggressive)	10 - 50	10 - 50
PC-3	Pancreatic Cancer	10 - 50	10 - 50
HepG2	Hepatocellular Carcinoma	10 - 50	10 - 50
HCT116	Colorectal Carcinoma	22.4	0.34

Data sourced from a study on regioisomers of **Acutissimin A**, which differ only by the position of one OH group.[\[2\]](#)

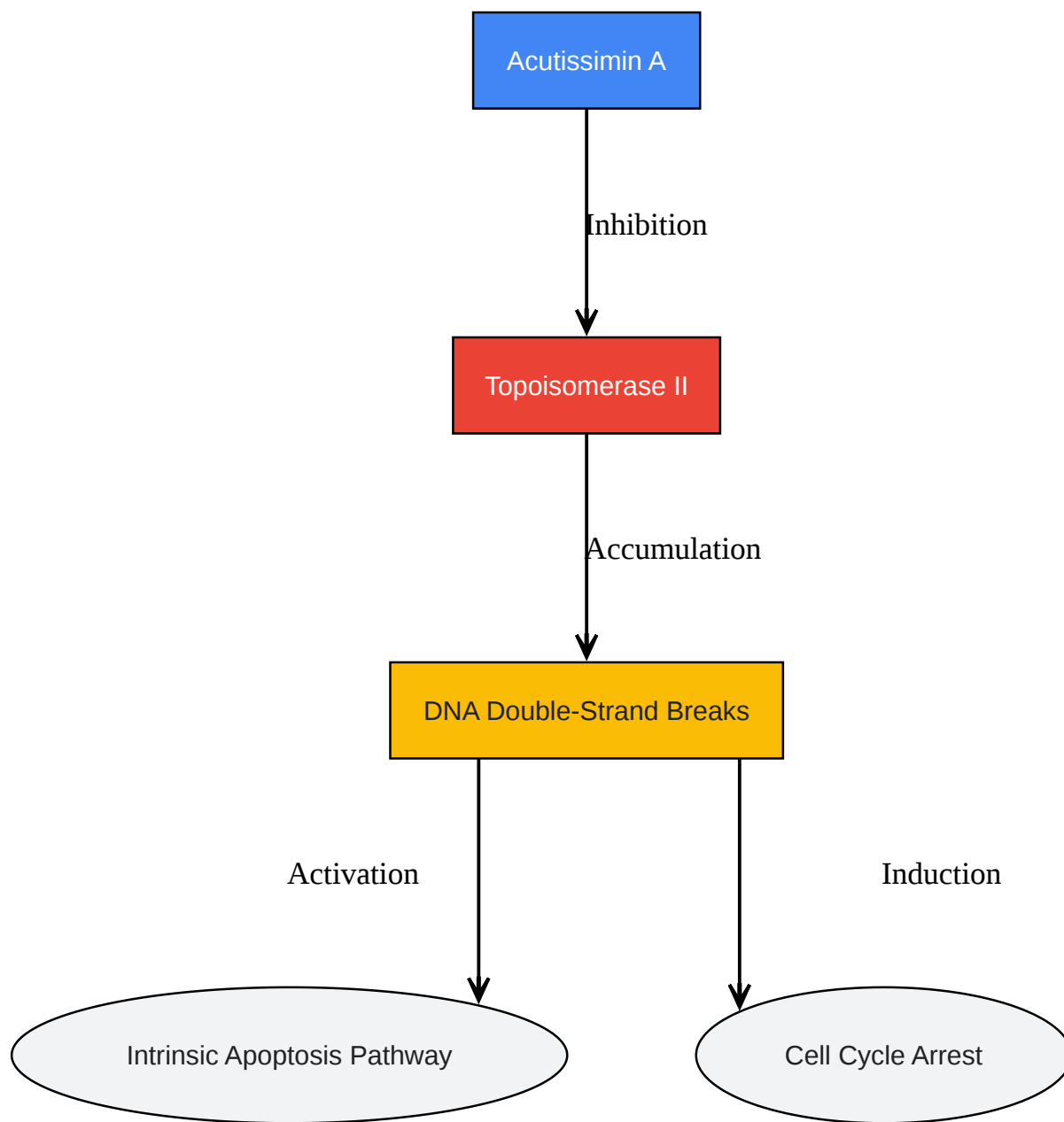
Notably, these compounds showed lower activity towards the normal intestinal epithelial cell line HCEC, suggesting a degree of tumor selectivity.[\[2\]](#)

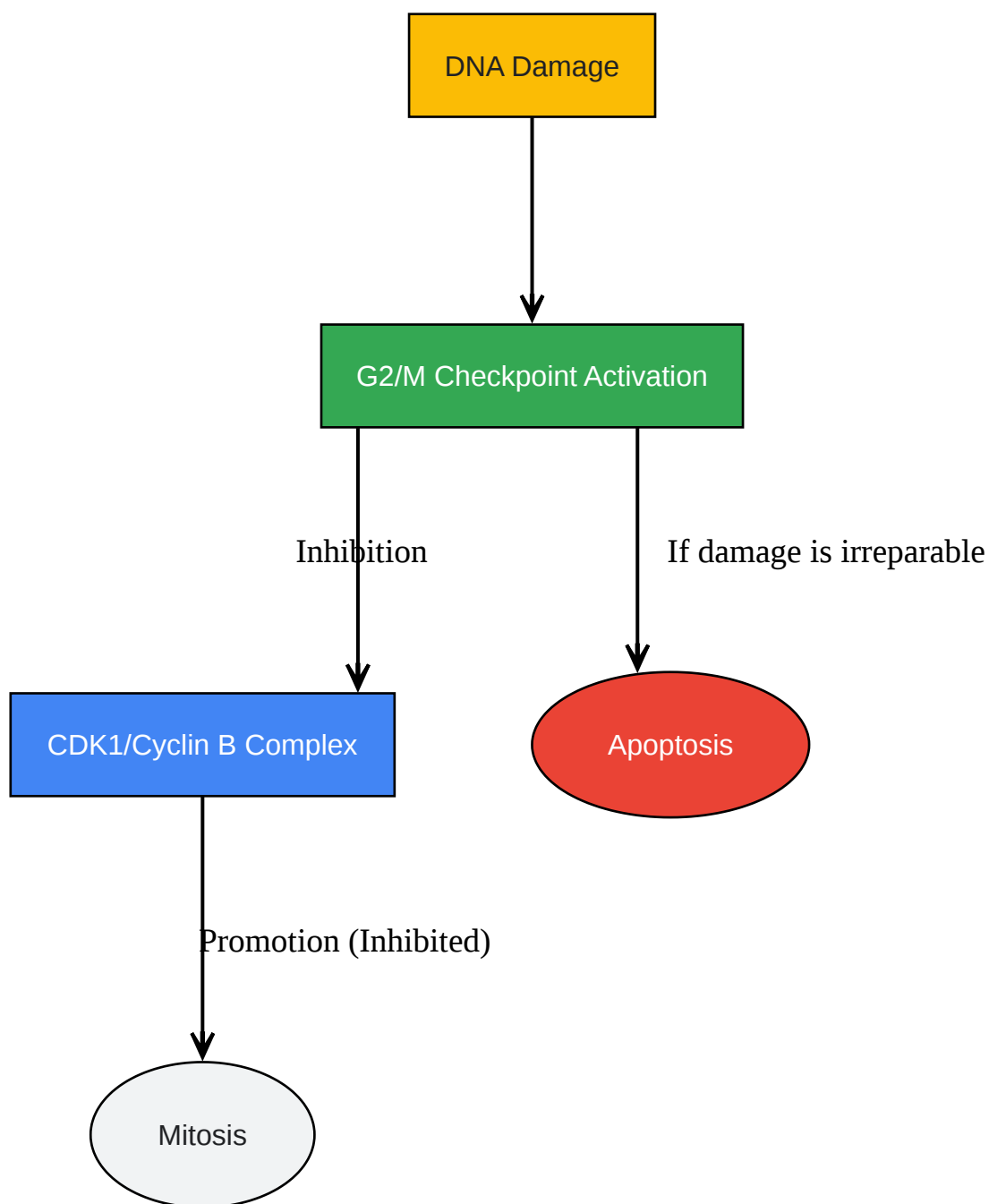
Key Biological Effects and Signaling Pathways

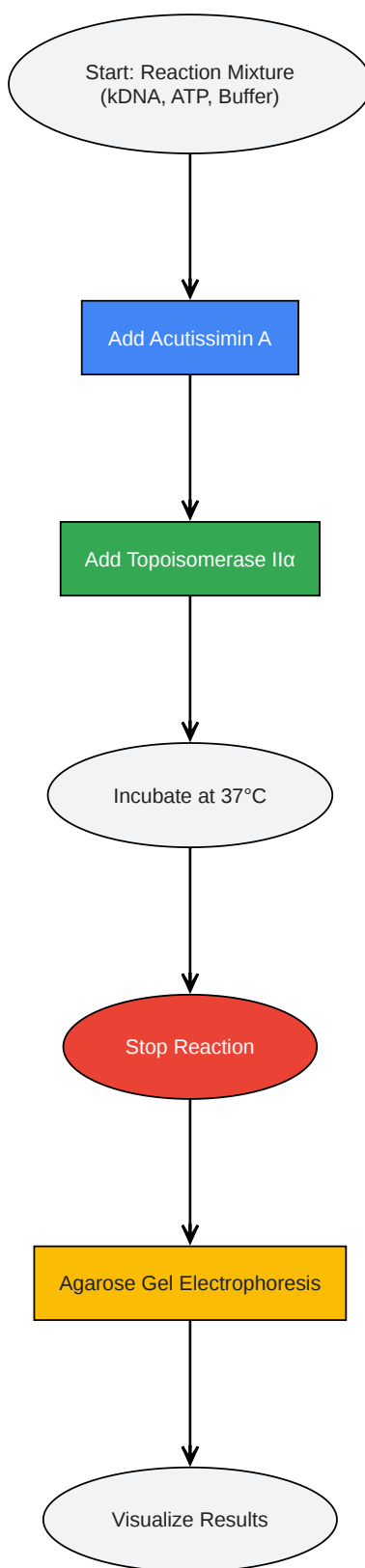
Acutissimin A's inhibition of topoisomerase II initiates a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

The accumulation of DNA damage triggers the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Subsequently, a caspase cascade is activated, culminating in the execution of apoptosis.







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References

- 1. [논문]Cover Picture: DNA Topoisomerase Inhibitor Acutissimin A and Other Flavano-Ellagitannins in Red Wine (Angew. Chem. Int. Ed. 48/2003) [scienceon.kisti.re.kr]
- 2. researchgate.net [researchgate.net]
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